N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-28-21-10-9-18(22-23-21)16-7-6-8-17(13-16)24-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h6-13,24H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLFFOSUUCYSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Based Pharmacophores
SC-558 and Derivatives (1a-f) highlights a series of sulfonamide derivatives (1a-f) featuring a quinazolinone core and variable substituents (e.g., -CH₃, -OCH₃, -Br) on the phenyl ring. While these compounds share the sulfonamide moiety with the target compound, key differences include:
- Core Heterocycle: SC-558 derivatives incorporate a quinazolinone ring, whereas the target compound utilizes a pyridazine ring. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to quinazolinone’s fused bicyclic system.
| Compound | Core Structure | Key Substituents | Potential Impact on Properties |
|---|---|---|---|
| Target Compound | Pyridazine | -OCH₃, -CH₃ (x2), -OCH₂CH₃ | High lipophilicity; moderate solubility |
| SC-558 (1a-f) | Quinazolinone | Variable (-H, -Br, -Cl, etc.) | Tunable electronic and steric effects |
Synthetic Considerations: The synthesis of sulfonamide derivatives often involves coupling sulfonyl chlorides with amines. reports a 65% yield for N-(1'-allyl-2'-pyrrolidylmethyl)-2-methoxy-4,5-azimidobenzamide, suggesting that sterically hindered substituents (e.g., allyl-pyrrolidylmethyl) may challenge reaction efficiency .
Functional Analogues in Therapeutic Contexts
N-(3-(1H-Tetrazol-1-yl)phenyl) Isonicotinamide (TPIN)
describes TPIN, a sulfonamide analogue with a tetrazole ring, which inhibits prostate cancer cell proliferation via apoptosis and modulation of cytoskeletal proteins (F-actin, paxillin). Key comparisons include:
- Heterocycle Role : The tetrazole in TPIN acts as a bioisostere for carboxylic acids, enhancing metabolic stability. In contrast, the pyridazine in the target compound may serve as a hydrogen-bond acceptor, influencing target selectivity.
- Mechanistic Divergence : TPIN targets the Akt-mTOR pathway, while the target compound’s mechanism remains uncharacterized. Structural differences (tetrazole vs. pyridazine) likely drive distinct target interactions .
Alkofanone references Alkofanone, an antidiarrheal sulfonamide with a diphenylpropanone backbone. While both compounds share the sulfonamide group, Alkofanone’s lack of heteroaromatic systems underscores the structural diversity within this class and the importance of substituents in determining therapeutic function .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound's structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 378.45 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways. Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-1β, which plays a significant role in autoimmune diseases and chronic inflammation.
Biological Activity Overview
Case Studies and Research Findings
Research studies have highlighted the effectiveness of sulfonamide derivatives in various biological contexts:
- Study on Inflammasome Inhibition : A study demonstrated that compounds structurally related to this compound effectively inhibited the NLRP3 inflammasome activation in macrophages. This inhibition was dose-dependent and led to decreased levels of IL-1β in both in vitro and in vivo models .
- Experimental Autoimmune Encephalomyelitis (EAE) : In models of EAE, which simulates multiple sclerosis, related compounds have been shown to reduce disease severity by blocking IL-1β signaling pathways. This suggests that this compound may also possess similar therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the pyridazine core via cyclization reactions under reflux conditions using solvents like acetonitrile or dimethylformamide.
- Step 2 : Functionalization of the phenyl ring through Suzuki-Miyaura coupling to attach the ethoxypyridazinyl group, requiring palladium catalysts and controlled inert atmospheres .
- Step 3 : Sulfonamide formation via nucleophilic substitution, using methoxy-substituted benzene sulfonyl chlorides and amine intermediates.
- Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .
Q. How can the crystal structure of this compound be resolved using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bond networks. SHELXPRO can assist in visualizing hydrogen bonding patterns (e.g., C–H···O/N interactions) critical for stability .
- Validation : Cross-check with CIF files and graph-set analysis to confirm intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications at the ethoxypyridazinyl group influence biological activity?
- Methodological Answer :
- SAR Studies : Systematically replace the ethoxy group with alternative substituents (e.g., methoxy, halogens) and assess activity via enzymatic assays (e.g., kinase inhibition).
- QSAR Modeling : Use computational tools (e.g., Gaussian, MOE) to correlate electronic (Hammett σ) and steric (Taft parameters) effects with bioactivity data. Evidence from pyridazine derivatives shows that electron-withdrawing groups enhance target binding affinity .
- Validation : Test derivatives in cell-based assays (e.g., MTT for cytotoxicity) to validate computational predictions .
Q. What experimental strategies address contradictions in bioactivity data across assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular proliferation assays (e.g., Mosmann’s MTT) to rule out false positives from assay-specific artifacts .
- Dose-Response Analysis : Generate IC₅₀ curves under standardized conditions (e.g., 72-hour incubation, triplicate replicates) to quantify potency variations.
- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability. For example, discrepancies in antiproliferative activity may arise from differences in cell membrane permeability, which can be tested via permeability assays .
Q. How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?
- Methodological Answer :
- Graph-Set Analysis : Use Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs) and correlate with solubility/melting point data. For sulfonamides, strong N–H···O bonds often reduce solubility in hydrophobic media .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess how lattice interactions influence stability under humidity.
- Thermogravimetric Analysis (TGA) : Link thermal decomposition profiles to hydrogen bond strength, as weaker bonds may lead to earlier mass loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
